molecular formula C16H28O2Rh2 B1279167 Hydroxy(cyclooctadiene)rhodium(I) dimer CAS No. 73468-85-6

Hydroxy(cyclooctadiene)rhodium(I) dimer

Cat. No. B1279167
CAS RN: 73468-85-6
M. Wt: 458.2 g/mol
InChI Key: HSFFMOISCNXZCL-MIXQCLKLSA-N
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Description

Hydroxy(cyclooctadiene)rhodium(I) dimer is a complex compound involving rhodium, a transition metal, which forms a variety of coordination complexes with cyclooctadiene (COD) ligands. These complexes are of interest due to their structural characteristics and their potential applications in catalysis and organic synthesis.

Synthesis Analysis

The synthesis of hydroxy(cyclooctadiene)rhodium(I) dimer and related complexes typically involves the reaction of rhodium(I) chloride with cyclooctadiene or other ligands. For example, the preparation of di-(μ-salicylato-O,O')-bis(1,5-cyclooctadiene)dirhodium(I) is achieved by reacting [RhCl(COD)]2 with silver salicylate, resulting in a dimeric structure with two bridging carboxylate groups and two terminally bound COD ligands . Similarly, the synthesis of 8-hydroxyquinolinato(1,5-cyclooctadiene)rhodium(I) involves the reaction between [RhCl(COD)]2 and the sodium salt of 8-hydroxyquinoline .

Molecular Structure Analysis

The molecular structures of these rhodium(I) complexes have been elucidated using X-ray crystallography. For instance, the crystal structure of (1,5-cyclooctadiene)di-μ-methoxo-dirhodium(I) shows a square planar coordination of the rhodium atom with the cyclooctadiene ligand acting as a bidentate donor . The structure of 8-hydroxyquinolinato(1,5-cyclooctadiene)rhodium(I) indicates that the nitrogen atom of the chelate ring has a larger trans influence than the oxygen atom, affecting the bond distances and angles around the rhodium center .

Chemical Reactions Analysis

Rhodium(I) complexes are known to catalyze various chemical reactions. For example, rhodium(I) catalysis is involved in the photorearrangement of 1,5-cyclooctadiene to 1,4-cyclooctadiene, which involves an intramolecular [1,3] shift of hydrogen . This process is indicative of the complex's ability to facilitate the cleavage and formation of C-H bonds under the influence of light.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxy(cyclooctadiene)rhodium(I) dimer and related complexes are closely tied to their molecular structures. The coordination geometry, bond lengths, and angles significantly influence their reactivity and stability. For example, the five-coordinate rhodium(I) complex with 2,6-diallylpyridine and COD ligands exhibits a trigonal-bipyramidal environment around the rhodium, which is relevant for its reactivity . The complex with the bis(3-tert-butylimidazol-2-ylidene)borate ligand shows a slightly distorted square planar configuration around the metal center, which is important for understanding its chemical behavior .

Scientific Research Applications

Catalysis in Chemical Synthesis

Hydroxy(cyclooctadiene)rhodium(I) dimer has been utilized in various catalytic processes. One significant application is in the carbonylative addition of arylboronic acids to terminal alkynes to produce α,β-unsaturated ketones, a reaction that is achieved using chloro(1,5-cyclooctadiene)rhodium(I) dimer as a catalytic precursor (Dheur et al., 2007). This process represents an advancement in hydroacylation reactions involving rhodium catalysts.

Crystal Structure Analysis

The compound 8-Hydroxyquinolinato(1,5-cyclooctadiene)rhodium(I) has been synthesized and analyzed for its crystal structure, providing insights into the bonding and geometry of similar rhodium complexes (Leipoldt & Grobler, 1983).

Photoreactions and Hydrogen Transfer

Rhodium(I) complexes, including those with cyclooctadiene, have been studied for their role in olefin photoreactions. Research shows that these complexes can catalyze photorearrangements and hydrogen transfers under specific conditions, offering potential applications in photochemistry (Salomon & Sanadi, 1975).

Development of Chiral Complexes

The development of chiral rhodium(I) complexes using cyclooctadiene as a ligand has been explored for applications in asymmetric synthesis. For example, chiral diphosphoramidite rhodium(I) complexes have shown efficiency and good enantioselectivity in hydrogenation reactions (Drommi et al., 2014).

Safety And Hazards

Hydroxy(cyclooctadiene)rhodium(I) dimer can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to wear protective gloves, protective clothing, eye protection, and face protection .

Future Directions

Given its catalytic properties, Hydroxy(cyclooctadiene)rhodium(I) dimer has potential applications in the synthesis of various organic compounds. Its use in the greener synthesis of esters, amides, and carboxylic acids suggests it could play a role in developing more environmentally friendly chemical processes .

properties

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;rhodium;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H12.2H2O.2Rh/c2*1-2-4-6-8-7-5-3-1;;;;/h2*1-2,7-8H,3-6H2;2*1H2;;/b2*2-1-,8-7-;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFFMOISCNXZCL-MIXQCLKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC=C1.C1CC=CCCC=C1.O.O.[Rh].[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.O.O.[Rh].[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O2Rh2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxy(cyclooctadiene)rhodium(I) dimer

CAS RN

73468-85-6
Record name Hydroxy(1,5-cyclooctadiene)rhodium(I) dimer
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxy(cyclooctadiene)rhodium(I) dimer
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Citations

For This Compound
26
Citations
L Zeng, J Li, S Cui - Angewandte Chemie International Edition, 2022 - Wiley Online Library
The cycloaddition of azides and alkynes is the leading click chemistry technology and has been widely used in drug discovery, biology and material sciences. However, the …
Number of citations: 11 onlinelibrary.wiley.com
JS Ham, B Park, M Son, JB Roque… - Journal of the …, 2020 - ACS Publications
Herein we report the synthesis of substituted indolizidines and related N-fused bicycles from simple saturated cyclic amines through sequential C–H and C–C bond functionalizations. …
Number of citations: 37 pubs.acs.org
JM Rebelo, S Kress, AA Friedman, M Lautens - Synthesis, 2016 - thieme-connect.com
The results presented herein illustrate the feasibility of two orthogonally reacting boron coupling reagents as a new control strategy in multicomponent-multicatalytic reaction [(MC) 2 R] …
Number of citations: 7 www.thieme-connect.com
MA Corsello, J Kim, NK Garg - Nature chemistry, 2017 - nature.com
Tubingensin B is an indole diterpenoid that bears a daunting chemical structure featuring a disubstituted carbazole unit, five stereogenic centres—three of which are quaternary—and a …
Number of citations: 49 www.nature.com
Y Zong, Y Tang, GC Tsui - Organic Letters, 2022 - ACS Publications
We herein describe a highly selective Rh(I)-catalyzed defluorinative coupling of boronic acids with (E)-β-monofluoroacrylates. In contrast to previous methods, the trisubstituted (Z)-…
Number of citations: 5 pubs.acs.org
K Fuchise, S Tsuchida, K Takada, Y Chen… - ACS Macro …, 2014 - ACS Publications
The group transfer polymerization (GTP) of n-butyl acrylate (nBA) using hydrosilane (R 3 SiH) and tris(pentafluorophenyl)borane (B(C 6 F 5 ) 3 ) has been studied, which did not need to …
Number of citations: 26 pubs.acs.org
AA Friedman - 2013 - central.bac-lac.gc.ca
Domino catalysis is an ideal strategy in the synthesis of heterocyclic scaffolds, as multiple bonds can be formed under a single set of reaction conditions. In this work, we present the …
Number of citations: 1 central.bac-lac.gc.ca
M Wawrykow - 2014 - uwspace.uwaterloo.ca
Currently, there are no reported methods in the literature for the conjugate addition of the trifluoromethyl group to α,β-unsaturated ketones. A bulk of this thesis focused on developing a …
Number of citations: 1 uwspace.uwaterloo.ca
Y Song - 2018 - search.proquest.com
The α-oxymethyl-α, β-cyclohexenone moiety is embedded in several bioactive natural products, including 2-crotonyloxymethyl-(4R, 5R, 6R)-4, 5, 6-trihydroxycyclohex-2-enone (COTC) …
Number of citations: 0 search.proquest.com
JM Rebelo - 2015 - search.proquest.com
Multicomponent-Multicatalyst Reactions (MC) 2R, which utilize multiple metal catalysts to form multiple bonds under a single set of reaction conditions, are an emerging area of research …
Number of citations: 3 search.proquest.com

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